molecular formula C12H15NO2 B13177431 Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate

Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate

Cat. No.: B13177431
M. Wt: 205.25 g/mol
InChI Key: AGSIJZVQLSIIIW-UHFFFAOYSA-N
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Description

Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate is a chiral compound with potential applications in various fields of chemistry and biology. This compound is characterized by its unique cyclobutane ring structure, which imparts distinct stereochemical properties. The presence of both an amino group and a carboxylate group makes it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as cyclobutanone and benzylamine.

    Formation of Intermediate: The cyclobutanone is first converted to an intermediate compound through a series of reactions, including reduction and protection of functional groups.

    Amination: The intermediate is then subjected to amination using benzylamine under controlled conditions to introduce the amino group.

    Final Steps: The final product is obtained through deprotection and purification steps, ensuring high stereochemical purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. These methods often utilize advanced techniques such as microreactor systems to control reaction conditions precisely and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of various functional groups in place of the benzyl group.

Scientific Research Applications

Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in enzyme-catalyzed reactions.

    Medicine: Explored for its role in the development of pharmaceutical compounds with specific stereochemical requirements.

    Industry: Utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The cyclobutane ring structure provides rigidity, which can influence the binding affinity and selectivity towards target molecules.

Comparison with Similar Compounds

Similar Compounds

    Benzyl (1r,3r)-3-aminocyclohexylcarbamate: Similar in structure but with a cyclohexane ring instead of a cyclobutane ring.

    Benzyl (1r,3r)-3-aminocyclopentane-1-carboxylate: Contains a cyclopentane ring, offering different stereochemical properties.

Uniqueness

Benzyl (1r,3r)-3-aminocyclobutane-1-carboxylate is unique due to its cyclobutane ring, which imparts distinct stereochemical properties and rigidity. This makes it a valuable intermediate in the synthesis of compounds requiring specific three-dimensional arrangements.

Properties

IUPAC Name

benzyl 3-aminocyclobutane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c13-11-6-10(7-11)12(14)15-8-9-4-2-1-3-5-9/h1-5,10-11H,6-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGSIJZVQLSIIIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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